Methyl 6-Chloro-5-iodonicotinate
Overview
Description
Methyl 6-Chloro-5-iodonicotinate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of novel anti-infective agents. While the specific compound Methyl 6-Chloro-5-iodonicotinate is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the properties and reactivity of Methyl 6-Chloro-5-iodonicotinate.
Synthesis Analysis
The synthesis of related compounds such as Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical, utilizing a trifluoromethylation process that involves an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-Chloro-5-iodonicotinate, with adaptations for the introduction of the iodine atom.
Molecular Structure Analysis
Structural characterization of compounds similar to Methyl 6-Chloro-5-iodonicotinate, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been achieved using X-ray diffraction (XRD) and molecular modeling . These studies provide detailed information on the molecular geometry, crystal packing, and potential intermolecular interactions, which are critical for understanding the behavior of these molecules in different environments.
Chemical Reactions Analysis
The chemical reactivity of chlorinated nicotinate derivatives can be inferred from studies on similar compounds. For instance, the regioselective chlorination of a methyl group in a related compound has been performed using sulfuryl chloride in methylene chloride . This indicates that chlorinated nicotinate esters can undergo further functionalization, which is relevant for the modification of Methyl 6-Chloro-5-iodonicotinate for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nicotinate esters can be complex due to the presence of halogen atoms, which can influence the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides insights into the solid-state properties, such as conformation and crystal packing . Additionally, the synthesis and characterization of these compounds often involve techniques like GC–MS analysis, NMR spectroscopy, and element analysis, which are essential for confirming the purity and identity of the synthesized materials .
Scientific Research Applications
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Organic Synthesis : This compound could be used as a reagent in the synthesis of other organic compounds. The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of substitution reactions .
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Pharmaceutical Research : Given its structural similarity to nicotinic acid (a form of Vitamin B3), it could potentially be used in the development of new pharmaceuticals .
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Material Science : It could be used in the synthesis of new materials, particularly organic semiconductors, given the presence of a conjugated system .
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Biochemical Research : As mentioned in one of the search results, it could be used in proteomics research .
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Analytical Chemistry : It could be used as a standard or a tracer in certain types of analysis .
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Environmental Science : It could be used in studies related to the environmental fate of halogenated organic compounds .
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Organic Synthesis : This compound could be used as a reagent in the synthesis of other organic compounds. The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of substitution reactions .
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Pharmaceutical Research : Given its structural similarity to nicotinic acid (a form of Vitamin B3), it could potentially be used in the development of new pharmaceuticals .
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Material Science : It could be used in the synthesis of new materials, particularly organic semiconductors, given the presence of a conjugated system .
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Biochemical Research : As mentioned in one of the search results, it could be used in proteomics research .
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Analytical Chemistry : It could be used as a standard or a tracer in certain types of analysis .
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Environmental Science : It could be used in studies related to the environmental fate of halogenated organic compounds .
Safety And Hazards
“Methyl 6-Chloro-5-iodonicotinate” is associated with several hazard statements: H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
methyl 6-chloro-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLBMSIZCFNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624125 | |
Record name | Methyl 6-chloro-5-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Chloro-5-iodonicotinate | |
CAS RN |
365413-29-2 | |
Record name | Methyl 6-chloro-5-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-5-iodonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.